molecular formula C22H41NO4 B12085118 (S)-Methyl 3-hydroxy-2-oleamidopropanoate

(S)-Methyl 3-hydroxy-2-oleamidopropanoate

Cat. No.: B12085118
M. Wt: 383.6 g/mol
InChI Key: XSZDZHDHRAADLS-PISNEZEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-hydroxy-2-oleamidopropanoate is an organic compound with a unique structure that includes a hydroxyl group, an oleamide moiety, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-hydroxy-2-oleamidopropanoate typically involves the esterification of 3-hydroxy-2-oleamidopropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-hydroxy-2-oleamidopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-Methyl 3-hydroxy-2-oleamidopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-hydroxy-2-oleamidopropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and oleamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and pain pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester with similar reactivity but different functional groups.

    Methyl acetoacetate: Another ester with comparable chemical properties.

    Acetylacetone: A diketone with similar reactivity in certain chemical reactions.

Uniqueness

(S)-Methyl 3-hydroxy-2-oleamidopropanoate is unique due to its combination of a hydroxyl group, an oleamide moiety, and a methyl ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H41NO4

Molecular Weight

383.6 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoate

InChI

InChI=1S/C22H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(25)23-20(19-24)22(26)27-2/h10-11,20,24H,3-9,12-19H2,1-2H3,(H,23,25)/b11-10-/t20-/m0/s1

InChI Key

XSZDZHDHRAADLS-PISNEZEASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.